Hydroxy(oxo)silane

Description

Contextualization of Transient and Highly Reactive Silicon Intermediates

Transient and highly reactive silicon intermediates are species that exist for only brief moments under typical laboratory conditions. Their instability often stems from the nature of silicon's bonding. Unlike carbon, silicon has a lower propensity to form stable double bonds (the "double bond rule"), making compounds with Si=O or Si=C bonds, such as silanones and silenes, exceptionally reactive. wikipedia.org These intermediates are prone to rapid oligomerization or reactions with other molecules. wikipedia.org

The study of these species often requires specialized techniques like argon matrix isolation, where the reactive molecule is trapped in an inert gas matrix at very low temperatures, allowing for spectroscopic characterization. wikipedia.org Much of the evidence for the existence and behavior of transient silanones, for instance, has been gathered through such methods or inferred from the final products of reactions where their intermediacy is proposed. gelest.com The direct observation of these species remains a significant experimental challenge, pushing the boundaries of synthetic and analytical chemistry. researchgate.netacs.orggelest.comsci-hub.ru

Significance of Hydroxy(oxo)silane (H₂O₂Si) within Silanol (B1196071) and Silanone Chemical Frameworks

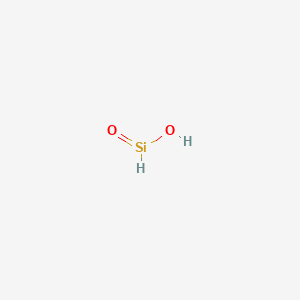

This compound, with the chemical formula H₂O₂Si, is a simple yet significant molecule that embodies the characteristics of two major classes of silicon compounds: silanols and silanones. wikipedia.orgnih.gov It is the silicon analogue of formic acid. wikipedia.org

Silanols are compounds containing at least one hydroxyl (Si-OH) group. chemeurope.comfiveable.me They are silicon's equivalent of alcohols and are key intermediates in the synthesis of silicone polymers through condensation reactions. fiveable.me

Silanones are the silicon analogues of ketones, featuring a silicon-oxygen double bond (R₂Si=O). wikipedia.org They are generally unstable and highly reactive, readily polymerizing to form siloxanes (Si-O-Si linkages). wikipedia.org

This compound possesses both a silanol group (-OH) and a silanone group (=O) attached to the same silicon atom. wikipedia.orgnih.gov This unique structure makes it a fundamental model compound for theoretical studies of silicon-oxygen bonding and reactivity. acs.orgacs.org Its study provides insight into the interplay between the single and double bonds of silicon to oxygen, the influence of the hydroxyl group on the silanone moiety, and the potential reaction pathways for such difunctional molecules.

| Property | Value |

|---|---|

| IUPAC Name | This compound nih.gov |

| Molecular Formula | H₂O₂Si nih.gov |

| Molar Mass | 62.099 g/mol wikipedia.org |

| SMILES | O=[SiH]O nih.gov |

| InChIKey | NWQAAJGNNDDGRS-UHFFFAOYSA-N nih.gov |

Historical Development of Silanol and Silanone Research

The study of silanols has a relatively long history. The first synthesis of a silanol, triethylsilanol, was achieved by Albert Ladenburg in 1871. chemeurope.com Early research focused on their synthesis, typically via the hydrolysis of halosior alkoxysilanes, and their tendency to undergo self-condensation to form disiloxanes, which made their isolation challenging. chemeurope.com

In contrast, the pursuit of silanones has been much more arduous. Although first postulated by Kipping & Lloyd in 1901, their attempts to synthesize them resulted in the formation of siloxanes. wikipedia.org For over a century, silanones remained elusive, existing only as transient intermediates detected in the gas phase or through matrix isolation techniques. wikipedia.org Their extreme reactivity, driven by the weak π-bond and the highly polarized Siδ+–Oδ− bond, prevented their isolation as stable compounds. wikipedia.org A major breakthrough occurred in 2014 when a research group reported the synthesis of the first stable silanone, achieved by using bulky substituents and coordinating the silicon atom to a chromium metal center to provide steric and electronic stabilization. wikipedia.org

| Bond Type | Description | General Reactivity |

|---|---|---|

| Si-O (Siloxane) | A single bond between silicon and oxygen, forming the backbone of silicones. | Generally stable and flexible. |

| Si-OH (Silanol) | A single bond between silicon and a hydroxyl group. chemeurope.comfiveable.me | Reactive, prone to condensation to form Si-O-Si bridges. chemeurope.com |

| Si=O (Silanone) | A double bond between silicon and oxygen. wikipedia.org | Extremely reactive, readily undergoes oligomerization. wikipedia.org |

Structure

2D Structure

Properties

CAS No. |

59313-55-2 |

|---|---|

Molecular Formula |

HO2Si |

Molecular Weight |

61.092 g/mol |

IUPAC Name |

hydroxy(oxo)silane |

InChI |

InChI=1S/HO2Si/c1-3-2/h1H |

InChI Key |

RUXBQPVRMIMAJE-UHFFFAOYSA-N |

SMILES |

O[SiH]=O |

Canonical SMILES |

O[Si]=O |

Origin of Product |

United States |

Formation Pathways and Generation Strategies for Hydroxy Oxo Silane and Silanones

Hydrolysis Processes of Precursor Silanes

The most common route to forming silanols (Si-OH) is the hydrolysis of functionalized silanes, such as alkoxysilanes. wikipedia.orggelest.com This process is a cornerstone of sol-gel chemistry and surface modification technologies. wikipedia.orgunm.edu The reaction involves the substitution of hydrolyzable groups, like alkoxy groups, with hydroxyl groups from water. gelest.comnih.gov

These resulting silanols, such as silanetriols, are often highly reactive intermediates that readily condense to form siloxane (Si-O-Si) bonds. wikipedia.orggelest.com

The hydrolysis of alkoxysilanes is understood to proceed via a bimolecular nucleophilic substitution (S_N2) mechanism at the silicon center (S_N2-Si). nih.govgoogle.com The reaction involves a five- or six-coordinate silicon atom in the transition state or as a short-lived intermediate. nih.gov

In acidic conditions, the mechanism is initiated by the rapid protonation of an alkoxy group. This makes the silicon atom more electrophilic and susceptible to nucleophilic attack by a water molecule. unm.edu

Under basic conditions, the mechanism involves the direct nucleophilic attack of a hydroxide (B78521) ion (OH⁻) or a deprotonated silanol (B1196071) group (silanolate anion) on the silicon atom. unm.edunih.gov This attack forms a pentacoordinate intermediate, which then expels an alkoxide ion to form the silanol. nih.gov Steric and inductive effects of the substituents on the silicon atom play a significant role in the reaction rates. nih.gov

The rate of alkoxysilane hydrolysis is profoundly influenced by the pH of the reaction medium, exhibiting both specific acid and specific base catalysis. unm.edudakenchem.com The reaction rate is generally slowest around a neutral pH of 7 and increases significantly in either acidic or basic conditions. unm.edu

Acid Catalysis : In acidic environments (pH < 7), the hydrolysis reaction is accelerated due to the protonation of the alkoxy group, which makes it a better leaving group. researchgate.net Mineral acids are often more effective catalysts than equivalent amounts of base. unm.edu

Base Catalysis : In alkaline environments (pH > 7), the presence of hydroxide ions, which are strong nucleophiles, accelerates the attack on the silicon atom. nih.govdakenchem.com The rate of condensation of the resulting silanols to form siloxanes is also significantly faster in the presence of a base catalyst. researchgate.net

Various catalysts can be employed, including mineral acids, ammonia, acetic acid, amines, and fluoride (B91410) salts like KF and HF. unm.edu The choice of catalyst affects not only the hydrolysis rate but also the structure of the resulting condensed products. unm.edu Acid-catalyzed processes with low water content tend to produce weakly branched, polymer-like networks, whereas base-catalyzed processes with high water content yield more highly branched, colloidal particles. unm.edu

The table below summarizes research findings on the effect of different catalysts on the gelation time of Tetraethoxysilane (TEOS), indicating their relative effectiveness in promoting hydrolysis and condensation.

| Catalyst | Concentration (M) | Gel Time (hours) |

|---|---|---|

| HCl | 0.01 | 80 |

| HCl | 0.1 | 72 |

| HNO₃ | 0.01 | 85 |

| NH₃ | 0.01 | 140 |

| NH₃ | 0.1 | 120 |

| NH₄OH | 0.001 | 150 |

| NaOH | 0.001 | 130 |

Generation of Silanones from Organosilicon Precursors

Silanones (R₂Si=O), the silicon analogues of ketones, are highly reactive and typically transient intermediates. gelest.comacs.org Their generation requires specific precursors and conditions, as they cannot usually be isolated directly. gelest.comacs.org Evidence for their formation is often obtained by trapping them with other reagents. acs.orgacs.org

A modern route to silanones involves the oxidation of silylenes (R₂Si:), which are divalent silicon species. Transient silylenes can react with various oxidizing agents to form the corresponding silanone. acs.orgnih.gov

Key oxidizing agents and reactions include:

Oxiranes : Transient silylenes like dimethylsilylene (SiMe₂) and diphenylsilylene (SiPh₂) react with oxiranes (e.g., cyclohexene (B86901) oxide) to yield products consistent with the formation of a transient silanone. acs.orgnih.gov These reactions proceed through an intermediate silylene-oxirane complex. acs.orgnih.gov

Nitrous Oxide (N₂O) and Ozone (O₃) : Stable cyclic silylenes have been oxidized using N₂O or ozone under matrix isolation conditions to generate and characterize the corresponding silanone. nih.govresearchgate.net

Pyridine-N-oxide : Silylene complexes can react with pyridine-N-oxide, resulting in the formation of silanone complexes. rsc.org

Transition Metal Catalysis : Platinum complexes have been shown to catalyze the dehydrogenation of secondary silanols at room temperature to generate silanones. acs.org

The table below details examples of silanone generation via silylene oxidation.

| Silylene | Oxidizing Agent | Key Finding/Intermediate | Reference |

|---|---|---|---|

| Dimethylsilylene (SiMe₂) | Propylene Oxide | Formation of a transient silylene-oxirane complex. | acs.org |

| Diphenylsilylene (SiPh₂) | Cyclohexene Oxide | Formation of a transient silylene-oxirane complex. | nih.gov |

| Stable Cyclic Silylene | Ozone (O₃) or Nitrous Oxide (N₂O) | Formation of a silanone under matrix isolation. | nih.gov |

| (Mesityl)(methyl)silylene Complex | Pyridine-N-oxide | Formation of a silanone complex. | rsc.org |

Thermal decomposition of specific organosilicon precursors is a well-established method for generating transient silanones. gelest.com

Silaoxetane Decomposition : Four-membered rings containing silicon and oxygen, known as silaoxetanes, can thermally decompose to release an olefin and a silanone molecule. gelest.com However, silaoxetanes themselves are often thermally unstable. gelest.com

Retro-Diels-Alder Reactions : A versatile strategy involves the synthesis of precursors like 7-oxa-8-silabicyclo[2.2.2]octadienes. These molecules can undergo a thermally induced retro-Diels-Alder reaction to extrude a silanone. acs.org

Pyrolysis of Polysiloxanes : The pyrolysis of polydimethylsiloxane (B3030410) (PDMS), particularly in the presence of nano-oxide fillers like silica (B1680970) or ceria/silica, has been shown to generate dimethylsilanone over a broad temperature range. arxiv.org The decomposition of cyclic siloxanes like hexamethylcyclotrisiloxane (B157284) (D₃) is one pathway for this formation at higher temperatures. arxiv.org

Decomposition of Silane (B1218182) : At very high temperatures (1700-2300°C), silane (SiH₄) itself can be thermally decomposed into atomic silicon and hydrogen. osti.gov While not a direct route to substituted silanones, this demonstrates the high-energy processes involving silicon bonds.

Photolysis provides a mild, alternative route for generating silanones from appropriate precursors at lower temperatures than thermal methods. gelest.comacs.org

Photolysis of Diels-Alder Adducts : Stable adducts, such as those formed from the reaction of silapyrans with maleic anhydride, can be photolyzed to extrude silanones. gelest.comacs.orgmsu.edu This method is advantageous because it can generate the silanone without producing other reactive byproducts. acs.org

Irradiation of Silyl (B83357) Compounds : Apparent direct photochemical generation of a silanone has been achieved through the irradiation of certain cyclic silyl precursors. gelest.com Another route involves the irradiation of 1-aryl-4-(pentamethyldisilanyl)buta-1,3-diynes in the presence of acetone, which proceeds through a silacyclopropene intermediate that reacts to form an addition product, implying a silanone-like reactivity. koreascience.kr

Reactivity and Reaction Mechanisms Involving Hydroxy Oxo Silane and Its Derivatives

Condensation Chemistry of Silanol (B1196071) Groups

The hallmark of silanol reactivity is its propensity to undergo condensation reactions to form siloxane bonds (Si-O-Si). wikipedia.orgfiveable.me This process is fundamental to the formation of silicones and silica-based materials. wikipedia.orgwikipedia.org The conversion of silanols to siloxanes involves the elimination of a water molecule for every two silanol groups that react. wikipedia.org

2 R₃SiOH → R₃Si-O-SiR₃ + H₂O

This reaction can be catalyzed by both acids and bases and is a key step in processes like the sol-gel method, where precursors such as tetraethyl orthosilicate (B98303) (TEOS) are converted into silica (B1680970) networks via silanol intermediates. wikipedia.orgunm.edu

The formation of a siloxane linkage from silanol groups is a bimolecular displacement reaction that can be significantly influenced by catalysts, pH, solvent, and temperature. unm.edutandfonline.com The reaction order can vary; for instance, the condensation of organosilanetriols has been found to be second order, while silicic acid condensation can be third or fourth order depending on the conditions. nih.gov

Acid-Catalyzed Condensation: Under acidic conditions, the reaction begins with the rapid protonation of a silanol group, making the silicon atom more electrophilic. nih.govadhesivesmag.com This is followed by a nucleophilic attack from a neutral silanol molecule, proceeding through an SN2-type mechanism at the silicon center, which results in the formation of a siloxane bond and the release of a water molecule and a proton. unm.eduadhesivesmag.com

Base-Catalyzed Condensation: In alkaline media, a silanol group is first deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). unm.edunih.gov This anion then attacks the silicon atom of a neutral silanol molecule. nih.gov The mechanism is also considered an SN2-Si type, involving a penta- or hexavalent transition state. tandfonline.comnih.gov

The rate of condensation is sensitive to both steric and inductive effects of the substituents on the silicon atom. tandfonline.comnih.gov Electron-withdrawing groups attached to silicon increase the rate of nucleophilic attack, while bulky substituents can hinder the approach of the reacting species, slowing the reaction. unm.edu

Table 1: Factors Influencing Silanol Condensation Kinetics

| Factor | Acidic Conditions (pH < 7) | Basic Conditions (pH > 7) | General Effect |

| Mechanism | Protonation of silanol followed by nucleophilic attack by another silanol. nih.govadhesivesmag.com | Deprotonation to form a silanolate anion, which acts as a strong nucleophile. nih.gov | The reaction pathway is pH-dependent. |

| Rate-Determining Step | Nucleophilic attack on the protonated silicon center. nih.gov | Nucleophilic attack by the silanolate on a neutral silanol. nih.gov | The slowest step dictates the overall reaction speed. |

| Steric Hindrance | Bulky substituents on silicon slow the reaction by impeding the approach of the nucleophile. nih.gov | Steric effects are highly significant, often more so than in acid-catalyzed reactions. nih.gov | Larger groups decrease reactivity. |

| Electronic Effects | Electron-withdrawing groups increase the electrophilicity of silicon, accelerating the reaction. unm.edu | Electron-withdrawing groups stabilize the transition state, increasing the reaction rate. unm.edu | Electronegative substituents enhance reactivity. |

| Solvent | Polar protic solvents can stabilize the charged transition state. | The choice of solvent can influence the deprotonation equilibrium and ion-pair formation. | Solvent polarity and hydrogen-bonding capacity affect reaction rates. acs.org |

Continuous condensation of silanol groups leads to the formation of larger molecules. When di- or trifunctional silanes (molecules with two or three hydroxyl groups) are involved, the condensation process extends beyond simple dimer formation into oligomerization (forming short chains) and polymerization (forming long chains or networks). nih.govresearchgate.net

This polymerization is the basis for producing a vast array of silicone polymers (polysiloxanes). wikipedia.org The properties of the final polymer—whether it is a linear fluid, a resin, or a cross-linked elastomer—are controlled by the functionality of the silanol precursors and the reaction conditions. gelest.com For example, the condensation of a difunctional silanediol, R₂Si(OH)₂, will primarily lead to linear or cyclic polysiloxanes. In contrast, the inclusion of a trifunctional silanetriol, RSi(OH)₃, introduces branching points that can lead to the formation of a three-dimensional cross-linked network, a process central to the curing of many silicone resins and rubbers. adhesivesmag.com

The sol-gel process is a prominent example of polymerization via silanol condensation, where metal alkoxides like tetramethoxysilane (B109134) (TMOS) or tetraethoxysilane (TEOS) are first hydrolyzed to form silanols. wikipedia.org These silanols then undergo extensive polycondensation, leading to a colloidal suspension (the "sol") which subsequently interconnects to form a continuous solid network (the "gel"). wikipedia.orgnih.gov

Interactions with Hydroxyl-Rich Substrates and Inorganic Surfaces

The silanol group's ability to react with hydroxyl groups on surfaces is fundamental to its use in surface modification, adhesion promotion, and as a coupling agent. ethz.chdakenchem.com Surfaces such as glass, silica, and many metal oxides are rich in hydroxyl groups (M-OH), making them ideal substrates for reaction with silanols. nbinno.comacs.org

The covalent attachment, or grafting, of silane (B1218182) molecules onto a hydroxylated surface is a multi-step process. researchgate.net It typically begins with the hydrolysis of a precursor, such as an alkoxysilane (R-Si(OR')₃), in the presence of water to generate reactive silanol groups (R-Si(OH)₃). nbinno.comresearchgate.net

The mechanism proceeds as follows:

Hydrolysis: The hydrolyzable groups on the silane (e.g., alkoxy groups) react with water to form silanols. wikipedia.orgdakenchem.com This step is often the precursor to the surface reaction.

Physisorption/Hydrogen Bonding: The newly formed silanols approach the substrate and physically adsorb onto the surface. This is primarily driven by the formation of hydrogen bonds between the silanol groups of the silane molecule and the hydroxyl groups present on the inorganic surface. researchgate.net

Condensation and Covalent Grafting: A condensation reaction occurs between the silanol on the silane and a hydroxyl group on the substrate surface. This forms a stable, covalent siloxane bond (Substrate-O-Si) and releases a molecule of water. ethz.chresearchgate.net If the silane has multiple silanol groups, it can form multiple bonds with the surface or cross-link with adjacent silane molecules, forming a polymerized layer. ethz.ch

Table 2: Steps in Covalent Grafting of Silanes to Hydroxylated Surfaces

| Step | Description | Key Chemical Interactions |

| 1. Hydrolysis | Alkoxy or other hydrolyzable groups on the precursor silane react with water to yield reactive silanol (Si-OH) groups. nbinno.com | Nucleophilic substitution at the silicon center. |

| 2. Physisorption | The silanol-containing molecules are physically adsorbed onto the substrate surface. | van der Waals forces and, crucially, hydrogen bonding between the silane's Si-OH groups and the substrate's surface -OH groups. researchgate.net |

| 3. Chemisorption (Covalent Bonding) | A condensation reaction occurs, forming a covalent bond between the silane and the surface, with the elimination of water. researchgate.netresearchgate.net | Formation of a highly stable metallo-siloxane bond (e.g., Si-O-Si on a silica surface). encyclopedia.pub |

| 4. Lateral Polymerization | Adjacent, surface-bound silane molecules can undergo condensation with each other, forming a cross-linked siloxane network on the surface. ethz.ch | Formation of intercellular Si-O-Si linkages. |

The grafting process is central to the role of silanes as coupling agents, which act as molecular bridges to promote adhesion between dissimilar materials, such as an inorganic filler (like glass fibers) and an organic polymer matrix. nbinno.comencyclopedia.pub The silane molecule has a dual functionality: the silanol end reacts with the inorganic surface, while the other end has an organofunctional group (e.g., amine, epoxy, vinyl) that can react or entangle with the polymer matrix. nbinno.comzmsilane.com This creates a strong covalent link across the interface, improving the mechanical properties and durability of composite materials. encyclopedia.pub

Beyond adhesion, this process is widely used for surface functionalization. By choosing a silane with a specific organic group, the surface properties of a substrate can be precisely tailored. platypustech.com For example, grafting a fluorinated silane can create a highly hydrophobic (water-repellent) surface. dakenchem.complatypustech.com Similarly, attaching silanes with amine or carboxylic acid groups can be used to immobilize biomolecules like proteins or DNA for applications in biosensors and diagnostics. nbinno.com This ability to transform the chemical nature of a surface makes silanol chemistry an exceptionally versatile tool in materials science. buffalo.edu

Catalytic Roles of Silanol Groups in Chemical Transformations

While often viewed as reactive intermediates or structural components, silanol groups also exhibit catalytic activity in various chemical transformations. Their weakly acidic nature allows them to act as proton donors or to activate other molecules through hydrogen bonding. acs.org

The catalytic activity of silanols is particularly evident on the surface of silica-based materials like silica gel and zeolites, where they can function as acid sites. osti.govresearchgate.net These surface silanols can catalyze reactions such as alcohol dehydration and Beckmann rearrangements. osti.govresearchgate.net

In bifunctional acid-base catalysis, silanol groups can work cooperatively with basic functional groups. For instance, in aldol (B89426) condensation reactions catalyzed by aminopropyl-grafted silica, the weakly acidic silanol groups on the silica surface act in synergy with the basic amine groups to promote the reaction. acs.org The silanol is thought to activate the carbonyl group of acetone, facilitating the subsequent nucleophilic attack. acs.org

Furthermore, recent studies have shown that surface silanol groups can play an active catalytic role in CO₂ capture by amine-functionalized silica. They facilitate proton transfer, lowering the kinetic barrier for the formation of carbamate (B1207046) species and enhancing the efficiency of the capture process. rsc.org In some cases, silanols have also been shown to increase the acidity and catalytic activity of other acidic groups, such as sulfonic acid groups, tethered to a silica surface by influencing their local chemical environment. researchgate.net

Table 3: Examples of Catalytic Activity Involving Silanol Groups

| Chemical Transformation | Role of Silanol Group | Catalyst System Example |

| Aldol Condensation | Acts as a weak acid site, working synergistically with a basic amine group to activate reactants. acs.org | Aminopropyl-grafted SBA-15 silica. acs.org |

| CO₂ Capture | Facilitates proton transfer from an amine to form a carbamate, lowering the reaction's activation energy. rsc.org | Amine-functionalized silica supports. rsc.org |

| Alcohol Dehydration | Functions as a Brønsted acid site to catalyze the elimination of water. osti.gov | Highly dispersed SiOₓ on Al₂O₃. osti.gov |

| Ester Synthesis (ETBE) | Enhances the acidity and activity of sulfonic acid groups on the surface. researchgate.net | Sulfonic acid-functionalized silica (SiO₂-SO₃H). researchgate.net |

| Beckmann Rearrangement | Acts as an acid site promoting the rearrangement of cyclohexanone (B45756) oxime to caprolactam. researchgate.net | Silicalite-1 (S-1) zeolite with abundant silanol nests. researchgate.net |

Hydrosilylation Reactions Mediated by Silicon-Oxygen Species

Hydrosilylation, the addition of a Si-H bond across an unsaturated bond, is a cornerstone of organosilicon chemistry. While traditionally catalyzed by transition metals like platinum, silicon-oxygen species, particularly in the context of metal-oxo complexes, can play a crucial mediating role.

The hydrosilylation of polar unsaturated bonds, such as those in carbonyls (ketones, aldehydes) and imines, is a powerful method for reduction, yielding silyl (B83357) ethers and silylamines, respectively. southampton.ac.uk The mechanism often involves the activation of the silane by a catalyst.

In some systems catalyzed by high-valent metal-oxo complexes, an ionic outer-sphere mechanism has been proposed. This pathway involves:

Silane Activation : The silane coordinates to the metal center.

Heterolytic Cleavage : The Si-H bond is cleaved heterolytically, facilitated by the nucleophilic attack of the carbonyl or imine substrate on the silicon atom.

Ion Pair Formation : This step generates an ion pair consisting of a metal-hydride species and a silylated, positively charged substrate.

Hydride Transfer : The hydride is then transferred from the metal to the carbon atom of the activated substrate, completing the reduction and regenerating the catalyst. rsc.org

An alternative pathway suggests the addition of the Si-H bond across a metal-oxo double bond, forming a metal-hydride and a silyloxy group. The reaction then proceeds from these intermediates. rsc.org

High-valent metal-oxo complexes, particularly those of rhenium, have emerged as effective catalysts for the hydrosilylation of carbonyl compounds. eurekalert.orgscribd.com These catalysts challenge the traditional view of metal-oxo complexes solely as oxidation catalysts.

One proposed mechanism for catalysis by a rhenium(V) oxo complex avoids direct involvement of a metal-hydride intermediate. Instead, the organosilane is activated through η²-coordination to the rhenium center. The organic carbonyl then adds across this coordinated Si-H bond in a [2+2] fashion to yield the silyl ether product. scribd.com This mechanism is supported by kinetic isotope effect studies. scribd.com

However, other studies on different rhenium-oxo systems suggest mechanisms that do involve the formation of rhenium hydride intermediates or pathways where the Si-H bond adds across the Re=O bond. rsc.org The specific mechanistic pathway is highly dependent on the ligand environment of the metal center and the nature of the silane and substrate.

| Catalyst Type | Proposed Mechanism | Key Step | Substrates |

| Cationic Rhenium(V) Complex | Ionic outer-sphere mechanism | Heterolytic cleavage of Si-H bond by substrate attack. rsc.org | Aldehydes, Ketones |

| Rhenium(V) Oxo Complex | η²-Silane coordination | [2+2] addition of the C=O bond across the coordinated Si-H bond. scribd.com | Aldehydes, Ketones |

| Dioxo Rhenium(V) Complex | Addition across Re=O bond | Formation of a (O)IRe(H)OSiR₃ intermediate. rsc.org | Nitriles |

Oxidation Reactions of Silanes and Related Silicon Species

The oxidation of hydrosilanes to produce silanols is a fundamental transformation in silicon chemistry, providing access to key precursors for silicone polymers and other materials. researchgate.net

Various methods have been developed for the selective oxidation of Si-H bonds to Si-OH groups, employing oxidants ranging from water to molecular oxygen.

Biocatalytic Oxidation: Cytochrome P450 enzymes have been repurposed to catalyze the selective oxidation of hydrosilanes to silanols using oxygen as the terminal oxidant. acs.org Computational studies and experimental evidence point to a mechanism analogous to the enzyme's native C-H hydroxylation activity. The key steps involve:

Activation of oxygen by the enzyme's heme iron center to form a high-valent iron-oxo intermediate.

Hydrogen atom abstraction from the Si-H bond by the iron-oxo species to form a silicon radical and an iron-hydroxo intermediate.

Radical rebound, where the hydroxyl group is transferred from the iron back to the silicon radical, forming the silanol product. acs.orgiastate.edu

This enzymatic approach offers high selectivity, avoiding common side reactions like disiloxane (B77578) formation. iastate.edu

Transition-Metal Catalysis: Manganese complexes have been shown to be highly active precatalysts for the oxidation of silanes to silanols using water as the oxidant. researchgate.net Mechanistic investigations suggest a catalytic cycle that proceeds through a cationic tricarbonyl Mn(I) active species. The initial activation of the manganese precatalyst involves the formation of a manganese(I) hydride species. researchgate.net This method is notable for its use of an earth-abundant metal and water, generating hydrogen gas as the only byproduct.

| Oxidation Method | Catalyst/Enzyme | Proposed Mechanism | Key Features |

| Biocatalytic Oxidation | Cytochrome P450 | Hydrogen atom abstraction followed by radical rebound. acs.orgiastate.edu | High selectivity for Si-H over C-H bonds; no disiloxane formation. iastate.edu |

| Metal-Catalyzed Oxidation | [MnBr(CO)₅] | Involves a cationic tricarbonyl Mn(I) active species and a Mn(I)-hydride. researchgate.net | Uses water as the oxidant; generates H₂ as the only byproduct. researchgate.net |

Intramolecular Cyclization Pathways Involving Silanol/Silanone Intermediates

Intramolecular cyclization is a fundamental reaction in organosilicon chemistry, leading to the formation of cyclic siloxanes. These reactions proceed through the formation of reactive intermediates, primarily silanols (compounds with Si-OH groups), which are the silicon analogues of alcohols. wikipedia.org Silanones (compounds with Si=O double bonds), the silicon counterparts to ketones, are also implicated as highly reactive, transient intermediates. wikipedia.org The cyclization process is essentially an intramolecular condensation reaction, where a siloxane bond (Si-O-Si) is formed within a single molecule, releasing a small molecule like water. wikipedia.org

The initial step in these pathways often involves the hydrolysis of functionalized silanes, such as alkoxysilanes or halosilanes, to generate the crucial silanol intermediates. wikipedia.orgwikipedia.org For example, the hydrolysis of a dichlorosilane (B8785471) produces a diol, which can then undergo cyclization.

R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl n R₂Si(OH)₂ → (R₂SiO)n + n H₂O

The competition between intramolecular cyclization and intermolecular polymerization is heavily influenced by reaction conditions.

Reaction Mechanisms

The condensation of silanols to form siloxanes can be catalyzed by either acids or bases. nih.govunm.edu

Acid-Catalyzed Mechanism: In an acidic medium, a silanol group is first protonated, enhancing the electrophilicity of the silicon atom. nih.gov This makes the silicon atom more susceptible to nucleophilic attack by another silanol group within the same molecule. This pathway is generally associated with the formation of weakly branched polymeric networks, but under appropriate conditions, it can facilitate intramolecular ring closure. unm.edu

Base-Catalyzed Mechanism: Under basic conditions, a silanol group is deprotonated to form a highly nucleophilic silanolate anion (Si-O⁻). nih.gov This anion then attacks another silicon atom in the same molecule in a nucleophilic substitution reaction. nih.gov This mechanism is often employed in the Stöber method for preparing silica particles and can lead to more highly branched and condensed clusters. nih.gov

The following table summarizes the key aspects of these catalytic pathways.

Table 1: Comparison of Acid- and Base-Catalyzed Silanol Condensation

| Feature | Acid-Catalyzed Pathway | Base-Catalyzed Pathway |

|---|---|---|

| Catalyst | Mineral acids (e.g., HCl) | Bases (e.g., NaOH, ammonia) |

| Initial Step | Protonation of a silanol (Si-OH) group | Deprotonation of a silanol group to form a silanolate (Si-O⁻) |

| Attacking Species | Neutral silanol | Silanolate anion |

| Rate-Limiting Step | Nucleophilic attack on the protonated silicon center | Nucleophilic attack by the silanolate on a neutral silicon center |

| Typical Product Structure | Weakly branched, linear polymers | Highly branched, condensed clusters or particles |

Role of Silanone Intermediates: Silanones are characterized by a silicon-oxygen double bond and are generally extremely reactive and unstable. wikipedia.org They have a strong tendency to oligomerize to form stable siloxanes. wikipedia.org While they are typically observed only under special conditions like matrix isolation, their formation as transient intermediates in certain high-energy reaction pathways is postulated. wikipedia.org In the context of cyclization, a silanone could theoretically be formed and then rapidly react with a nearby silanol group intramolecularly, though this pathway is less common than direct silanol-silanol condensation.

Research Findings on Cyclization

The synthesis of cyclic siloxanes through the hydrolysis of difunctional silanes is a well-established industrial and laboratory process. Research has focused on controlling the reaction conditions to maximize the yield of desired cyclic products over linear polysiloxanes. The distribution of ring sizes (e.g., D₄, D₅, D₆, where D represents a difunctional siloxy unit like -Me₂SiO-) is a critical outcome.

One high-yield method involves the gradual addition of a functional alkylsilane to a carefully formulated biphasic solvent mixture. google.com This approach utilizes a specific ratio of alkane, alcohol, and water at controlled temperatures to favor the formation of cyclic species. google.com

The data below, derived from such a process, illustrates a typical product distribution for the synthesis of hydromethylcyclosiloxanes.

Table 2: Product Distribution in the Synthesis of Hydromethylcyclosiloxanes

| Cyclic Siloxane Species | Percentage in Product Mixture (%) |

|---|---|

| D₄ | 28.03 |

| D₅ | 39.05 |

| D₆ | 16.09 |

| D₇ | 5.23 |

| D₈ | 2.48 |

| D₉ | 1.59 |

| D₁₀ | 1.19 |

| > D₁₀ | 4.34 |

Data represents a specific synthesis using a pentane/tert-butanol/water solvent system. google.com

Furthermore, advanced synthesis techniques allow for the creation of complex polycyclic and cage-like siloxanes. researchgate.net These methods rely on the hydrolysis and controlled intramolecular condensation of cyclosiloxanes that have been pre-functionalized with alkoxysilyl groups. researchgate.net This demonstrates that intramolecular condensation can occur preferentially between adjacent functional groups to form new, well-defined ring structures. researchgate.net

Broader Implications in Fundamental Silicon Chemistry Research

Elucidation of Fundamental Si-O Bonding Paradigms

The Si-O bond is a cornerstone of silicon chemistry, and its properties are critical to the structure of most materials in the earth's crust. lsbu.ac.uk The investigation of molecules featuring the Si-OH group is central to understanding the nature of this bond. The Si-O bond is significantly stronger and more polarized than its carbon-based counterpart (the C-O bond), which dictates much of the unique chemistry of silicon. nih.gov

Research into simple silicic acids, such as orthosilicic acid (Si(OH)₄), which can be viewed as the fully hydrated analogue of hydroxy(oxo)silane, offers critical insights. nih.govrailsback.org In aqueous solutions, orthosilicic acid exists as a monomer at low concentrations, with the silicon atom tetrahedrally coordinated to four hydroxyl groups. nih.gov The study of these simple molecules allows for the direct characterization of the Si-OH moiety.

A defining characteristic of the Si-OH group is its propensity to undergo condensation reactions to form siloxane (Si-O-Si) linkages, eliminating a molecule of water. lsbu.ac.uknih.gov This process is fundamental to the formation of everything from simple disiloxanes to complex polymeric silicones and network-structured silica (B1680970) gels. nih.govias.ac.in The reaction equilibrium for this condensation is a key parameter in controlling the synthesis of silica-based materials. gelest.com

The structural parameters of the Si-O bond have been extensively studied. The bond's strength and reactivity are influenced by the substituents on the silicon atom and the surrounding chemical environment. nih.gov

Table 1: Comparison of Silicon Bond Properties

| Bond Type | Typical Bond Energy (kJ/mol) | Typical Bond Length (pm) | Key Characteristics |

|---|---|---|---|

| Si-O | ~452 | ~163 | Strong, polar, forms the stable backbone of silicates and silicones. nih.gov |

| Si-C | ~318 | ~186 | Stable, but more susceptible to nucleophilic attack than C-C bonds. nih.gov |

| Si-Si | ~222 | ~234 | Significantly weaker than C-C bonds, making polysilanes more reactive. nih.gov |

| Si-H | ~323 | ~148 | Reactive bond utilized in hydrosilylation and as a reducing agent. wikipedia.org |

Data compiled from multiple sources. nih.govwikipedia.org

Contributions to the Design of Advanced Organosilicon Synthesis Methodologies

The silanol (B1196071) functional group is a versatile and indispensable tool in modern organosilicon synthesis. Organosilanols serve as critical intermediates, stable reagents, and precursors to a vast array of complex molecules and materials. kyoto-u.ac.jp

The synthesis of organosilanols is well-established, typically involving the controlled hydrolysis of organohalosilanes or organoalkoxysilanes. wikipedia.orgkyoto-u.ac.jp More recently, methods involving the transition-metal-catalyzed oxidation of hydrosilanes have been developed, offering milder and more selective routes to these compounds. kyoto-u.ac.jpacs.org

Once formed, organosilanols and their deprotonated counterparts, silanolates, are powerful nucleophiles in transition-metal-catalyzed cross-coupling reactions. sigmaaldrich.com The Hiyama coupling, for example, utilizes organosilanols to form new carbon-carbon bonds, providing a less toxic alternative to other organometallic coupling reactions like those involving tin or zinc. sigmaaldrich.com These reactions can be activated by fluoride (B91410) or under basic conditions that generate the highly nucleophilic silanolate in situ. sigmaaldrich.com

Furthermore, silanols are central to other cornerstone synthetic transformations. In the Peterson Olefination, a β-hydroxy silane (B1218182) is the key intermediate that decomposes under acidic or basic conditions to form an alkene, demonstrating the controlled reactivity of the Si-C bond adjacent to a hydroxyl group. organicchemistrydata.org Silanols also serve as essential building blocks for creating advanced materials. Their condensation is the basis for producing silicone polymers, where the properties can be tuned by the organic substituents on the silicon atom. fiveable.me They are also used as precursors in the synthesis of silsesquioxanes (POSS), which are cage-like molecules with an inorganic silica core and an organic exterior, serving as building blocks for hybrid nanocomposites. wikipedia.org

Table 2: Key Synthetic Methodologies Involving Silanols

| Methodology | Role of Silanol/Derivative | Reactants | Key Transformation |

|---|---|---|---|

| Hiyama Coupling | Nucleophilic partner | Organosilanol, Organic Halide, Pd Catalyst | Forms C-C bonds. acs.orgsigmaaldrich.com |

| Peterson Olefination | Key Intermediate (β-hydroxy silane) | α-silyl carbanion, Aldehyde/Ketone | Forms C=C bonds (alkenes). organicchemistrydata.org |

| Silicone Polymerization | Monomeric Precursor | Dihalo- or Dialkoxysilanes (hydrolyzed to silanols) | Forms Si-O-Si (siloxane) backbone. ias.ac.in |

| Silsesquioxane (POSS) Synthesis | Monomeric Precursor | Organotrichlorosilanes (hydrolyzed to silanetriols) | Forms cage-like or polymeric Si-O structures. wikipedia.org |

| Surface Modification | Coupling Agent | Silanol, Hydroxylated Inorganic Substrate | Forms covalent Si-O-Substrate bonds. dow.com |

Understanding Reactivity in Silicon-Based Inorganic and Organometallic Systems

The this compound moiety, in the form of the silanol group, is a primary determinant of reactivity in a wide range of silicon-based systems. Silanols are generally more acidic than their corresponding alcohols, which allows for the ready formation of silanolate anions. wikipedia.orgkyoto-u.ac.jp This enhanced acidity is crucial for their role as nucleophiles and as ligands in organometallic chemistry.

In organometallic systems, silanolate anions can act as ligands, forming stable complexes with various metals. They can function as terminal or bridging groups, leading to a multitude of cyclic and polyhedral structures. ceramics-silikaty.cz The silanol group can also direct the reactivity of a molecule. It can serve as an intramolecular guiding group, for instance, in transition-metal-catalyzed C-H bond activation reactions, enabling regioselective functionalization of organic frameworks. acs.org

A critical area where silanol reactivity is paramount is in their function as coupling agents. researchgate.net Organosilanes containing hydrolyzable groups react with moisture to form silanols, either in solution or directly on a surface. dow.com These silanol groups then condense with hydroxyl groups present on the surface of inorganic materials like glass, metals, and minerals to form strong, durable covalent Si-O-substrate bonds. dow.comresearchgate.net This reaction bridges the interface between inorganic substrates and organic polymers, dramatically improving the performance of composite materials. researchgate.net

The reactivity of silanols is highly dependent on the reaction conditions. Under acidic or basic catalysis, the hydrolysis of alkoxysilanes to silanols and their subsequent self-condensation to siloxanes can be precisely controlled. researchgate.net This controlled reactivity is fundamental to sol-gel processes, which are used to produce high-purity ceramics and glasses at low temperatures. smolecule.com

Table 3: Reactivity of the Silanol Group in Different Systems

| System | Reactivity Type | Description |

|---|---|---|

| Aqueous (Acidic/Basic) | Condensation | Catalyzed self-condensation to form Si-O-Si bonds, the basis of sol-gel chemistry. nih.govresearchgate.net |

| Organometallic Cross-Coupling | Nucleophilic Attack | As a silanol or silanolate, it attacks a metal center (e.g., Pd) to enable C-C bond formation. sigmaaldrich.com |

| Inorganic Surfaces | Covalent Bonding | Condenses with surface hydroxyl groups (M-OH) to form thermally stable M-O-Si linkages. gelest.comdow.com |

| Intramolecular Catalysis | Directing Group | The -OH group can coordinate to a metal catalyst, directing a reaction to a nearby C-H bond. acs.org |

Future Research Directions and Unresolved Questions

Development of Novel Stabilization Strategies for Highly Reactive Silicon-Oxygen Species

The intrinsic instability of compounds containing the silanone (>Si=O) moiety, such as hydroxy(oxo)silane, presents a significant hurdle to their direct study. These species readily undergo oligomerization to form stable siloxanes. wikipedia.org Consequently, a primary research thrust is the development of methods to stabilize these fleeting intermediates, allowing for their isolation and characterization.

Current and future strategies can be categorized as follows:

Steric Protection: One of the most effective methods involves the use of bulky organic substituents (R) on the silicon atom. Large groups, such as mesityl or 2,4,6-tris[bis(trimethylsilyl)methyl]phenyl (Tbt), create a "kinetic shield" that physically hinders the approach of other molecules, preventing the facile dimerization or oligomerization of the Si=O bond. researchgate.netacs.orgmdpi.com Research in this area focuses on designing even more effective and sterically demanding ligands to prolong the lifetime of silanone species in solution.

Electronic Stabilization through Coordination: Highly reactive silanones can be tamed by coordinating them to electron-donating or electron-withdrawing centers.

Lewis Base Coordination: Lewis bases, such as N-heterocyclic carbenes (NHCs) or pyridines, can donate electron density to the electrophilic silicon atom of the Si=O group, forming a stable adduct. rsc.orgresearchgate.net This approach has successfully led to the synthesis and structural characterization of base-stabilized silanone complexes. rsc.orgrsc.org

Transition Metal Complexation: Coordination to a transition metal fragment is another reliable method for stabilization. rsc.orgrsc.org The metal center can engage with the Si=O bond, modifying its electronic structure and reactivity, and has enabled the isolation of stable metallosilanone complexes. researchgate.netrsc.org

Matrix Isolation: This technique involves trapping highly reactive species, generated in the gas phase via pyrolysis or photolysis, in an inert gas matrix (like argon) at cryogenic temperatures (typically around 12 K). nih.govresearchgate.netresearchgate.net This method freezes the molecules in place, preventing reactions and allowing for spectroscopic characterization, for instance, by infrared (IR) spectroscopy. nih.govresearchgate.net It has been instrumental in providing spectroscopic evidence for transient silanones and studying their fundamental vibrational modes. researchgate.net

Future work will likely involve combining these strategies, for example, by designing sterically hindered transition metal complexes to synergistically stabilize the Si=O bond. The goal is to move from transient detection to the routine synthesis of isolable, "bottleable" silanone compounds, which would unlock a deeper experimental investigation of their intrinsic chemical and physical properties.

Application of Advanced In-Situ Spectroscopic Techniques for Real-Time Mechanistic Monitoring

Understanding the reaction pathways involving this compound requires the ability to observe chemical transformations as they happen. In-situ (in the reaction mixture) spectroscopic techniques are indispensable tools for real-time monitoring of the formation and consumption of transient species during complex reactions like silane (B1218182) hydrolysis and condensation.

Several advanced spectroscopic methods are being increasingly applied for this purpose:

| Spectroscopic Technique | Information Gained | Key Findings & Applications |

| FTIR Spectroscopy | Monitors changes in vibrational modes. nih.gov Specifically tracks the disappearance of Si-H or Si-OR bands and the appearance of Si-OH (silanol) and Si-O-Si (siloxane) bands. acs.orgrsc.org | Used for in-line process characterization of polysiloxane formation. rsc.orgnih.gov Allows for the study of surface reactions on silicon and silica (B1680970), identifying intermediates like SiOH. acs.org Helps distinguish between different thermally related processes like organic decomposition and silanol (B1196071) dehydroxylation. researchgate.net |

| Raman Spectroscopy | Complements FTIR by providing information on symmetric vibrations. It is particularly useful for quantitative analysis of various transient intermediate hydrolysis products in aqueous solutions. nih.gov | Combined with NMR, it provides a rich set of kinetic data on intermediate species in trimethoxysilane (B1233946) hydrolysis, which can be used for detailed kinetic modeling. nih.gov A quantitative method based on Raman spectra can be developed for field deployment where NMR is impractical. nih.gov |

| NMR Spectroscopy | Provides detailed structural information. 29Si NMR is exceptionally powerful for identifying different silicon species (e.g., monomers, dimers, oligomers) and their connectivity (Q and T structures) in solution and the solid state. mdpi.comresearchgate.netacs.org | Enables in-situ monitoring of hydrolysis and condensation kinetics of various alkoxysilanes. mdpi.comresearchgate.net Allows for the determination of intermediate species as a function of time. mdpi.com 2D NMR techniques can reveal the interconnectivities between different siloxane units and their bonding to surfaces. acs.org Helps identify stable silanol nests in materials like zeolites. researchgate.net |

| Optical Turbidity | Measures light scattering to monitor the phase separation and aggregation during sol-gel processes. researchgate.net | Tracks the depletion of neat silane, the onset of condensation (turbidity), and subsequent aggregation of sol particles, providing insights into reaction kinetics. researchgate.net |

The integration of these techniques, often in a single experimental setup, coupled with chemometrics and principal component analysis (PCA), allows for the deconvolution of complex, overlapping spectral data. nih.govnih.gov This multi-faceted approach enables the construction of accurate kinetic models for silane hydrolysis and condensation, revealing the influence of factors like pH, catalyst, and solvent on the reaction network. researchgate.netnih.gov Future advancements will focus on improving the time resolution and sensitivity of these in-situ methods to capture even more fleeting intermediates and to map out complex reaction energy landscapes in real-time.

Integration of Machine Learning and Artificial Intelligence in Predictive Computational Chemistry

Computational chemistry is an essential partner in the study of reactive intermediates. However, high-accuracy methods like density functional theory (DFT) are computationally expensive, limiting the size and timescale of simulations. Machine learning (ML) and artificial intelligence (AI) are revolutionizing this field by enabling the development of highly accurate predictive models at a fraction of the computational cost. rsc.orgacs.org

Key areas of integration include:

Development of ML Interatomic Potentials (Force Fields): ML algorithms can be trained on large datasets of DFT-calculated energies and forces to create interatomic potentials (often called ML force fields) that combine the accuracy of quantum mechanics with the speed of classical force fields. acs.orgresearchgate.net

Active Learning: This technique is used to efficiently build robust ML models. The algorithm identifies atomic configurations where the model's prediction is uncertain and requests new DFT calculations for these specific structures, which are then fed back into the training set, progressively improving the model's accuracy and applicability. nih.gov

Prediction of Properties and Reactivity: ML models are being developed to predict a wide range of properties for silicon-based systems.

Structural and Spectroscopic Data: Equivariant graph neural networks can predict full 29Si NMR chemical shift tensors, providing a powerful tool for structure elucidation of complex silicate (B1173343) materials. nih.gov

Reaction Modeling: Neural networks and genetic algorithms are used to model and optimize complex polymerization processes, such as the synthesis of siloxane copolymers, by correlating reaction conditions with outcomes like monomer conversion and molecular weight. wikipedia.orgresearchgate.net

Large-Scale Simulations: ML potentials enable molecular dynamics simulations on unprecedented scales (millions of atoms) and timescales (nanoseconds to microseconds). researchgate.netnih.gov This allows for the realistic modeling of complex phenomena such as the structure of amorphous silicon dioxide, the interface between silicon and its oxide, and the process of thermal oxidation. researchgate.netnih.gov

The synergy between AI and computational chemistry provides a powerful platform for designing new materials and understanding complex reaction networks. Future research will focus on creating more general and transferable ML models that can accurately describe a wide range of chemical environments, including bond breaking and formation, allowing for the in silico discovery of new stabilization strategies and reaction pathways for species like this compound.

Exploration of Complex Reaction Networks Involving this compound as a Key Intermediate

This compound and related silanol/silanone species are not mere chemical curiosities; they are pivotal transient intermediates in a wide array of important chemical processes. Elucidating their role within these complex reaction networks is crucial for controlling product formation and designing new synthetic methodologies.

Examples of reaction networks where these species are key include:

Sol-Gel Process: The hydrolysis and condensation of alkoxysilane precursors (e.g., tetraethoxysilane, TEOS) to form silica gels and glasses proceeds through the formation of silanol intermediates. acs.org The condensation of silicic acid, Si(OH)₄, which can be considered a hydrated form of this compound, is the fundamental step in silica polymerization. wikipedia.orgnih.govnih.gov The mechanism and rate of this process are highly dependent on pH and the presence of catalysts or structure-directing agents like amines. rsc.orgrsc.org

Silicone Polymer Synthesis: The industrial production of silicones often involves the controlled hydrolysis of chlorosilanes or alkoxysilanes. mdpi.comacs.org Dimethylsilanone, (CH₃)₂Si=O, is a key intermediate that rapidly polymerizes to form polydimethylsiloxane (B3030410) (PDMS). researchgate.net Understanding how to generate and control the reactivity of such silanone intermediates is fundamental to tailoring polymer properties.

Zeolite Synthesis and Catalysis: The formation of zeolites often involves the condensation of polysilicic acids in the presence of organic templates. rsc.org Furthermore, silanol groups within the zeolite framework, often occurring as "silanol nests," can act as the active sites in catalytic reactions, such as the vapor-phase Beckmann rearrangement. researchgate.net The microenvironment of these silanols dictates their catalytic activity. researchgate.net

Organic Synthesis: Silanol and related species appear as intermediates in various name reactions. For example, the Peterson Olefination involves the formation of a β-hydroxy silane intermediate, which then eliminates to form an alkene. rsc.org Silanones have also been generated as reactive intermediates from the reaction of silylenes with various oxygen sources and trapped with other reagents. researchgate.netdbpedia.org

Future research will aim to map these reaction networks with greater precision. By combining in-situ spectroscopic data with high-level computational modeling, chemists can trace the flow of matter through these transient states. This deeper understanding will enable more rational control over processes like silica nanoparticle synthesis, the design of more efficient catalysts, and the development of novel synthetic routes in organosilicon chemistry. wikipedia.orgresearchgate.net

Q & A

Q. How can interdisciplinary collaboration accelerate this compound research?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.